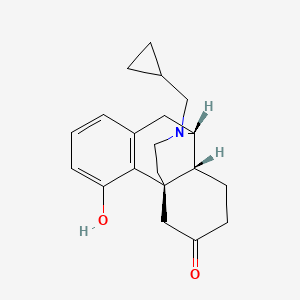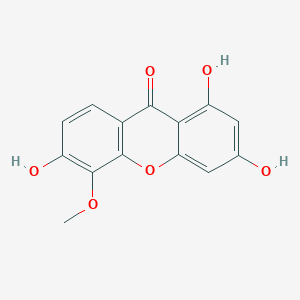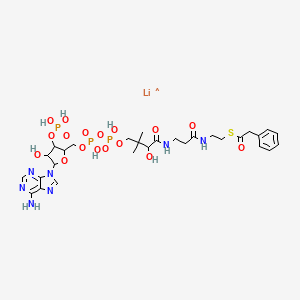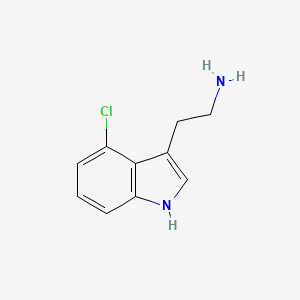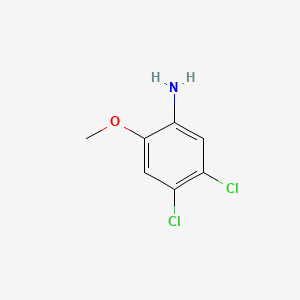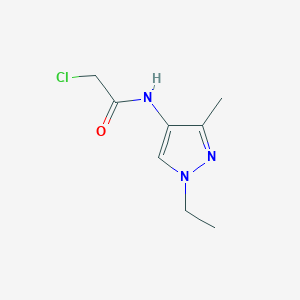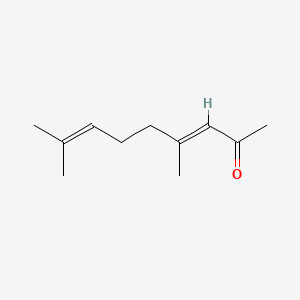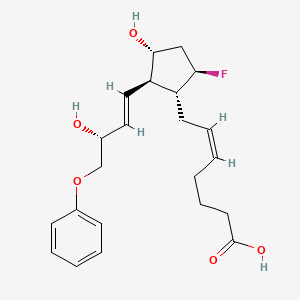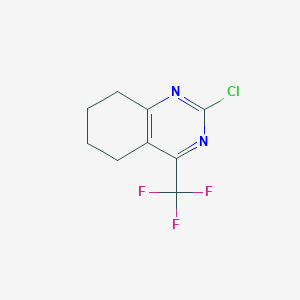
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Overview
Description
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (2CTQ) is a heterocyclic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 110-111 °C and a molecular weight of 260.2 g/mol. 2CTQ is a highly reactive compound that has been used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. In addition, 2CTQ has been used in the synthesis of a variety of bioactive compounds, including antibiotics, antifungals, and anticancer agents.
Scientific Research Applications
Pharmaceutical Chemistry
- Quinolinyl triazole derivatives, related to 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, have shown significant importance in pharmaceutical chemistry, with activities like antifungal, antituberculosis, anticonvulsant, and anticancer (Bhat & Shetty, 2021).
- Some derivatives of 8-trifluoromethylquinoline have been synthesized and found to have potent antimicrobial activities, indicating their potential in developing new antimicrobial agents (Garudachari et al., 2014).
Material Science and Chemistry
- Azo disperse dyes derived from N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline, a compound similar to 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, showed improved lightfastness properties on textiles (Aliwarga & Hallas, 1981).
- Novel halogenated 2,4-diaminoquinazolines have been synthesized, demonstrating the potential for creating diverse compounds with varying properties (Tomažič & Hynes, 1992).
- 2-Chloroquinazoline, closely related to 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, has been identified as a versatile building block in heterocyclic chemistry, offering diverse applications (Henriksen & Sørensen, 2006).
Biochemistry and Medical Research
- 4-Aminoquinoline-trifluormethyltriazoline compounds, related to the chemical , have shown promise as antiplasmodial agents, indicating potential applications in malaria treatment (Yadav et al., 2023).
- Synthesized derivatives of 1,2,3-triazoles containing quinoline moiety demonstrated significant antibacterial and antifungal activity, highlighting their potential in treating microbial infections (Sumangala et al., 2010).
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQYMUTNWQJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428300 | |
| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
886494-00-4 | |
| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



